molecular formula C17H16N2O2 B14721088 4-Benzyl-1-phenylpiperazine-2,6-dione CAS No. 13480-11-0

4-Benzyl-1-phenylpiperazine-2,6-dione

Cat. No.: B14721088
CAS No.: 13480-11-0
M. Wt: 280.32 g/mol
InChI Key: QWEXRKQTQQPFJC-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Piperazine-2,6-dione (B107378) Scaffold in Chemical Research

The piperazine-2,6-dione core is a well-established scaffold in chemical research, recognized for its presence in a variety of biologically active compounds. nih.gov Historically, this heterocyclic system has garnered attention due to its structural relationship to natural products and its utility as a versatile building block in medicinal chemistry. The rigid conformation of the piperazine-2,6-dione ring makes it an attractive framework for the design of molecules with specific spatial orientations of functional groups, which is crucial for targeted biological interactions. nih.gov

The significance of this scaffold is underscored by its classification as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatility has led to extensive research into derivatives of piperazine-2,6-dione for a wide array of potential therapeutic applications. nih.gov Synthetic chemists have developed various methods for the preparation of these compounds, often involving the cyclization of iminodiacetic acid derivatives. researchgate.net The continuous exploration of the piperazine-2,6-dione scaffold highlights its enduring importance in the quest for novel chemical entities with diverse functionalities.

Chemical Classification and Structural Features of 4-Benzyl-1-phenylpiperazine-2,6-dione within Diketopiperazine Chemistry

This compound is classified as a diketopiperazine, a subclass of piperazine (B1678402) derivatives characterized by the presence of two carbonyl groups within the heterocyclic ring. Specifically, it is a piperazine-2,6-dione, indicating the positions of the ketone functionalities. The core structure is a six-membered ring containing two nitrogen atoms at positions 1 and 4.

The key structural features of this compound are the substituents at the nitrogen atoms. A phenyl group is attached to the nitrogen at position 1, and a benzyl (B1604629) group is attached to the nitrogen at position 4. These bulky aromatic substituents significantly influence the molecule's steric and electronic properties. vulcanchem.com The presence of these groups can affect the conformation of the piperazine-2,6-dione ring, which may otherwise adopt a more planar geometry due to the amide-like character of the nitrogen-carbonyl bonds. vulcanchem.com

PropertyValue
IUPAC Name This compound
CAS Number 13480-11-0
Molecular Formula C₁₇H₁₆N₂O₂
Molecular Weight 280.32 g/mol

A summary of the key chemical properties of this compound.

The synthesis of such N-substituted piperazine-2,6-diones can be achieved through various routes, a common one being the reaction of an N-substituted iminodiacetic acid with a primary amine, followed by cyclization. mdpi.com

Overview of Academic Research Trends on Piperazine-Containing Compounds

Academic research on piperazine-containing compounds has been consistently active and has expanded significantly over the years. The piperazine moiety is a common feature in a vast number of compounds with a wide range of biological activities, making it a focal point in drug discovery and medicinal chemistry. mdpi.comresearchgate.net

A review of patent literature reveals a sustained interest in piperazine derivatives for various therapeutic uses. nih.govdongguk.edu Initially, research was heavily focused on their applications as agents targeting the central nervous system (CNS). nih.gov However, recent trends indicate a diversification of research into other areas, including their potential as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.net The piperazine scaffold's ability to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability, contributes to its frequent use in the design of new therapeutic agents. mdpi.com

The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of a molecule's biological activity and selectivity. nih.gov This adaptability has led to the inclusion of piperazine in numerous FDA-approved drugs. nih.gov The ongoing research into piperazine-containing compounds, including those with the piperazine-2,6-dione scaffold, suggests that this area of chemical science will continue to be a fruitful source of novel and important molecules. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13480-11-0

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-benzyl-1-phenylpiperazine-2,6-dione

InChI

InChI=1S/C17H16N2O2/c20-16-12-18(11-14-7-3-1-4-8-14)13-17(21)19(16)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

QWEXRKQTQQPFJC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4 Benzyl 1 Phenylpiperazine 2,6 Dione and Its Analogues

Strategic Approaches for Piperazine-2,6-dione (B107378) Ring Formation

The formation of the piperazine-2,6-dione ring is the cornerstone of synthesizing 4-Benzyl-1-phenylpiperazine-2,6-dione and its analogues. Various strategic approaches have been devised, ranging from the cyclization of linear precursors to the stepwise assembly of the heterocyclic core.

A facile and effective route for the synthesis of 1-phenyl-piperazine-2,6-diones involves the use of methyl N-substituted iminomonoacetate as a starting material. mdpi.com This methodology provides a direct approach to the piperazine-2,6-dione core through a cyclization reaction. The general scheme involves the initial preparation of a linear precursor, which is then induced to cyclize, forming the desired heterocyclic ring.

The synthesis commences with the reaction of an appropriate aniline (B41778) with bromoacetyl bromide to yield an N-phenyl-2-bromoacetamide intermediate. This intermediate is then reacted with a secondary amine, such as benzylamine, to introduce the second nitrogen atom and form a linear precursor. The subsequent cyclization to the piperazine-2,6-dione can be achieved by heating in a suitable solvent. This approach is advantageous due to the ready availability of starting materials and the straightforward reaction sequence. A variety of substituents can be introduced on the phenyl ring of the starting aniline, allowing for the synthesis of a library of analogues.

A representative synthesis of novel 1-phenyl-piperazine-2,6-diones starting from methyl N-substituted iminomonoacetate has been reported to proceed in high yield. mdpi.com The process involves the hydrolysis of the ester to the corresponding acid, followed by cyclization upon refluxing in acetic anhydride (B1165640) with sodium acetate (B1210297) as a catalyst. mdpi.com This methodology has been shown to be applicable for the parallel synthesis of a range of 1-phenyl-piperazine-2,6-dione analogues. mdpi.com

The stepwise construction of the piperazine-2,6-dione ring offers a versatile and controlled approach to the synthesis of asymmetrically substituted derivatives. This strategy typically involves the sequential introduction of the nitrogen and carbon components of the heterocyclic ring. Common methods include the alkylation of α-amino acid esters with haloacetamides followed by cyclization, or the condensation of iminodiacetic acid derivatives with primary amines. nih.govresearchgate.netresearchgate.net

One reported method involves a three-step, one-pot procedure to produce piperazine-2,6-diones with various substituents on the nitrogen atoms in high yields. nih.govresearchgate.netnih.gov This approach provides a high degree of control over the substitution pattern of the final product. For instance, the synthesis can be initiated from an N-protected iminodiacetic acid, which is first activated and then reacted with a primary amine. A second activation step followed by intramolecular cyclization then yields the desired piperazine-2,6-dione. nih.gov

An example of this stepwise approach is the reaction of N-protected iminodiacetic acids with primary amines under microwave irradiation, although in some cases, this has been reported to yield salts instead of the desired imides. nih.gov A more successful approach involves the use of carbonyldiimidazole (CDI) as a coupling agent to facilitate the amide bond formation and subsequent cyclization. nih.govresearchgate.net This method has been successfully employed for the preparation of piperazine-2,6-diones with orthogonal protective groups on the nitrogen atoms, allowing for selective deprotection and further functionalization. nih.gov

While the primary focus is on piperazine-2,6-diones, the chemistry of N-acyliminium ions in the closely related piperazine-2,5-dione (diketopiperazine, DKP) systems provides valuable insights and methodologies that can be adapted for the synthesis and functionalization of the 2,6-dione isomers. benthamdirect.comeurekaselect.comingentaconnect.comingentaconnect.com N-acyliminium ions are highly reactive intermediates that serve as powerful electrophiles, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. benthamdirect.comeurekaselect.comingentaconnect.com

The generation of N-acyliminium ions from piperazine-2,5-dione precursors allows for the selective functionalization of the carbon atoms adjacent to the nitrogen atoms. benthamdirect.comeurekaselect.comingentaconnect.com These intermediates have been extensively used in the synthesis of complex, biologically active molecules. benthamdirect.comingentaconnect.com The versatility of N-acyliminium ion chemistry suggests its potential application in the synthesis of more complex piperazine-2,6-dione derivatives, although direct examples for the 2,6-dione core are less common in the literature compared to the 2,5-dione isomers. benthamdirect.comingentaconnect.com The synthesis of 2,6-bridged piperazine-3-ones has been achieved using N-acyliminium ion chemistry, highlighting the potential of this approach for related heterocyclic systems. researchgate.net

Regioselective Functionalization and Derivatization Protocols

Following the construction of the piperazine-2,6-dione core, regioselective functionalization and derivatization are key steps in the synthesis of this compound and its analogues. These protocols allow for the introduction of various substituents at specific positions of the heterocyclic ring and its appended phenyl and benzyl (B1604629) moieties, which is crucial for modulating the compound's properties.

The nitrogen atoms of the piperazine-2,6-dione ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. nih.gov The regioselectivity of these reactions can be controlled by the choice of starting materials, protecting groups, and reaction conditions.

For the synthesis of asymmetrically substituted piperazine-2,6-diones, such as this compound, a stepwise approach is often employed. This can involve the initial synthesis of a monosubstituted piperazine-2,6-dione, followed by the introduction of the second substituent at the other nitrogen atom. For example, a secondary amine precursor can be alkylated to introduce a benzyl group. nih.gov The use of orthogonal protecting groups on the nitrogen atoms allows for their selective removal and subsequent functionalization, providing a high degree of control over the final substitution pattern. nih.gov

Acylation of the piperazine (B1678402) nitrogen atoms is another common derivatization strategy. This can be achieved by reacting the piperazine-2,6-dione with an acyl chloride or anhydride in the presence of a base. This reaction is useful for introducing a wide range of functional groups and for the synthesis of prodrugs or compounds with altered pharmacokinetic properties. The synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives through acylation has been reported, and similar principles can be applied to the 2,6-dione scaffold. nih.gov

Examples of N-Substituted Piperazine-2,6-dione Analogues and their Synthetic Precursors
Target CompoundN1-SubstituentN4-SubstituentKey Precursor/ReagentReference
4-Benzyl-1-(4-methoxybenzyl)piperazine-2,6-dione4-MethoxybenzylBenzylBenzyl bromide nih.gov
4-Benzoyl-1-(4-methoxybenzyl)piperazine-2,6-dione4-MethoxybenzylBenzoylN-Benzoyliminodiacetic acid nih.gov
1-(3,5-Dimethoxyphenyl)-4-(3-bromobenzoyl)piperazine-2,5-dione3,5-Dimethoxyphenyl3-Bromobenzoyl3-Bromobenzoyl chloride nih.gov
1-(3,5-Dimethoxyphenyl)-4-(4-(trifluoromethyl)benzoyl)piperazine-2,5-dione3,5-Dimethoxyphenyl4-(Trifluoromethyl)benzoyl4-(Trifluoromethyl)benzoyl chloride nih.gov

The introduction of substituents on the phenyl and benzyl moieties of this compound is a critical strategy for fine-tuning the biological activity and physicochemical properties of the molecule. These substituents can be introduced either at the beginning of the synthesis, by using appropriately substituted starting materials, or at a later stage through functionalization of the aromatic rings.

Examples of 1-Phenyl-piperazine-2,6-dione Analogues with Varied Phenyl Substituents
CompoundSubstituents on Phenyl RingYield (%)Reference
4-Benzyl-1-(4-chloro-2-fluoro-5-iso-propoxycarbonylphenyl)piperazine-2,6-dione4-Cl, 2-F, 5-iso-propoxycarbonyl70 mdpi.com
4-Benzyl-1-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)piperazine-2,6-dione4-Cl, 5-cyclopentyloxy, 2-F80 mdpi.com

Furthermore, the synthesis of various benzylpiperazine and phenylpiperazine derivatives with a wide range of substituents on the aromatic rings has been extensively studied in the context of medicinal chemistry. mdpi.comnih.govauburn.edunih.gov These studies provide a wealth of information on synthetic routes to introduce functionalities such as halogens, alkyl, alkoxy, and trifluoromethyl groups onto the phenyl and benzyl rings. These methodologies can be readily adapted for the synthesis of a diverse library of this compound analogues for biological evaluation.

Diversification through Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of substituents onto the piperazine-2,6-dione core. These methods are particularly valuable for late-stage functionalization, where a pre-formed heterocyclic ring is modified, providing access to analogues that would be difficult to synthesize through traditional multi-step sequences.

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of N-aryl piperazines and their dione (B5365651) derivatives. nih.govwikipedia.org This palladium-catalyzed reaction facilitates the coupling of an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing analogues of this compound, this reaction is instrumental in forming the N1-aryl bond. A precursor such as 4-benzylpiperazine-2,6-dione (B3051777) can be coupled with various aryl halides to generate a diverse set of N1-substituted analogues. The development of specialized phosphine (B1218219) ligands has expanded the scope of this reaction, allowing it to proceed under milder conditions with high functional group tolerance. wikipedia.orgresearchgate.net

For diversification at the carbon framework, such as modifying the benzyl group at the N4-position, the Suzuki-Miyaura coupling is a widely used C-C bond-forming reaction. mdpi.comresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. mdpi.com For instance, a precursor like 1-phenyl-4-(4-bromobenzyl)piperazine-2,6-dione could be coupled with various arylboronic acids to introduce diverse substituents on the benzyl ring. The reaction is known for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids. mdpi.commdpi.com

Coupling ReactionBond FormedTypical SubstratesCatalyst System (Example)Key Advantages
Buchwald-Hartwig Amination C-NAryl Halides/Triflates + PiperazinedionePd(0) or Pd(II) source + Phosphine Ligand (e.g., BINAP, DPPF)Excellent for N-arylation, broad substrate scope, high functional group tolerance. wikipedia.org
Suzuki-Miyaura Coupling C-COrganoboron Reagents + Organic HalidesPd(OAc)₂ + Ligand (e.g., TPPTS for aqueous media)Mild conditions, high yields, commercially available reagents, environmentally benign nature. mdpi.commdpi.com
Negishi Coupling C-COrganozinc Reagents + Organic HalidesNickel or Palladium CatalystVersatile for coupling with various halides (aryl, alkenyl, etc.). researchgate.net

Parallel Synthesis and Combinatorial Library Generation for Piperazine-2,6-dione Derivatives

The demand for large, structurally diverse collections of compounds for high-throughput screening has driven the development of parallel synthesis and combinatorial chemistry techniques for the piperazine-2,6-dione scaffold. These approaches enable the rapid production of hundreds or thousands of related compounds, significantly accelerating the drug discovery process.

Solid-Phase Synthesis has been successfully employed to generate combinatorial libraries of piperazinediones. nih.gov In one notable strategy, a five-step reaction protocol using Kaiser oxime resin allows for the construction of the heterocyclic core on a solid support. nih.gov A key advantage of this method is that the final cleavage from the resin occurs concurrently with an intramolecular displacement reaction, yielding the desired piperazinedione under very mild conditions. This process is amenable to automation, facilitating automated parallel synthesis and the generation of large libraries. nih.gov

Solution-Phase Synthesis offers an alternative approach that can be more direct and easier to scale up. An efficient one-pot synthesis has been reported for creating a 61-membered combinatorial library of piperazine-2,5-diones. nih.gov Such methods often involve multicomponent reactions where several starting materials are combined to form the final product in a single step, allowing for rapid variation of substituents. While purification can be more challenging than in solid-phase synthesis, modern purification techniques have made solution-phase parallel synthesis a highly viable strategy. nih.gov A cascade, metal-promoted transformation that introduces two points of diversity in a one-pot process has also been identified as well-suited for combinatorial synthesis. bohrium.com

Synthesis ApproachDescriptionAdvantagesDisadvantages
Solid-Phase Synthesis The compound is built step-by-step on an insoluble polymer resin support.Simplified purification (washing/filtration), amenable to automation, allows for use of excess reagents to drive reactions to completion. nih.govRequires specific linkers, potential for resin-related side reactions, more difficult to scale up.
Solution-Phase Synthesis All reactions are carried out in a liquid medium.More traditional and scalable, reaction progress is easily monitored by standard analytical techniques (TLC, LC-MS).Purification can be more complex (e.g., requires chromatography), requires careful stoichiometry. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogues is critical for optimizing reaction conditions, predicting outcomes, and overcoming synthetic challenges. The formation of the core ring and its subsequent functionalization involve several well-studied mechanistic pathways.

The fundamental synthesis of the piperazine-2,6-dione ring often involves the condensation of an iminodiacetic acid derivative with a primary amine. researchgate.netresearchgate.net This transformation is a double amidation reaction. The mechanism proceeds via nucleophilic acyl substitution, where the primary amine (e.g., aniline) attacks one of the carboxylic acid groups (or an activated form like an ester or acid chloride) of the iminodiacetic acid derivative. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the second carboxylic acid group, leading to the expulsion of two molecules of water and the formation of the six-membered dione ring.

For diversification reactions, the mechanism of the Buchwald-Hartwig amination is of particular importance. The catalytic cycle is generally understood to proceed through three main steps:

Oxidative Addition : A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation : The amine (piperazinedione) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amide complex. wikipedia.org

Reductive Elimination : The aryl group and the amide reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orglibretexts.org

A potential side reaction that can compete with reductive elimination is beta-hydride elimination, which can lead to byproducts. wikipedia.org The choice of ligand is crucial as it modulates the stability and reactivity of the palladium intermediates, influencing the efficiency of the reductive elimination step and suppressing side reactions. wikipedia.org Similarly, mechanistic investigations into photoredox-catalyzed C-H functionalization of piperazines have revealed pathways involving radical cations and homolytic aromatic substitution, offering novel routes for derivatization. mdpi.com

Iii. Structure Activity Relationship Sar Studies of 4 Benzyl 1 Phenylpiperazine 2,6 Dione Derivatives

Correlating Structural Modifications with Biological Activity Profiles

The N1-phenyl ring is a critical component for molecular recognition and binding affinity in many piperazine-based compounds. Altering the electronic properties of this ring through the introduction of various substituents can significantly modulate the interaction with biological targets.

Research on related N-arylpiperazine scaffolds has consistently shown that the nature and position of substituents on the phenyl ring are pivotal. For instance, studies on compounds targeting various receptors and enzymes have revealed that the introduction of electron-withdrawing groups, such as halogens (e.g., chloro-, fluoro-), can enhance biological activity. nih.gov This enhancement is often attributed to increased binding affinity through halogen bonding or by altering the pKa of the piperazine (B1678402) nitrogen, which can influence ionic interactions with receptor sites. mdpi.com Conversely, electron-donating groups (e.g., methoxy, methyl) can also be beneficial, depending on the specific target, by participating in hydrogen bonding or favorable hydrophobic interactions. mdpi.com

The position of the substituent is equally important. Ortho-, meta-, and para-substitutions can orient the molecule differently within a binding pocket, leading to varied effects on potency and selectivity. SAR analyses indicate that a deep understanding of the target's topology is necessary to predict the optimal substitution pattern on the N1-phenyl ring. nih.govresearchgate.net

Table 1: Hypothetical Influence of N1-Phenyl Ring Substituents on Receptor Binding Affinity Note: This table is illustrative, based on general principles of SAR in related arylpiperazine series.

Substituent (R) on N1-PhenylPositionElectronic EffectPostulated Impact on Activity
-H-NeutralBaseline activity
-ClparaElectron-withdrawingPotentially increased affinity due to halogen bonding
-FparaElectron-withdrawingMay enhance binding and improve metabolic stability
-OCH3paraElectron-donatingCould form hydrogen bonds with receptor, potentially increasing affinity
-CF3metaStrongly electron-withdrawingMay significantly alter electronic distribution and improve hydrophobic interactions

The N4-benzyl group serves as another crucial handle for modifying the biological profile of piperazine-2,6-dione (B107378) derivatives. This moiety often occupies a hydrophobic pocket within the target protein, and substitutions on its phenyl ring can fine-tune these interactions.

Studies on 1-aralkyl-4-benzylpiperazine derivatives have demonstrated that the size, lipophilicity, and electronic nature of substituents on the benzyl (B1604629) ring significantly affect binding affinity and selectivity, particularly for targets like sigma receptors. nih.govresearchgate.net For example, introducing small, lipophilic groups can enhance van der Waals interactions within the binding site, leading to increased potency. The length of the alkyl chain connecting the piperazine nitrogen to the phenyl ring (in this case, a methylene (B1212753) group) is also a determinant of activity. researchgate.net

Expanding beyond simple substitutions, modifications to the core scaffold by altering linker lengths or fusing heterocyclic rings can lead to compounds with novel pharmacological profiles. In a series of piperidine-2,6-dione derivatives developed as potential antipsychotics, a butyl linker was used to connect the core to a second piperidine (B6355638) moiety, demonstrating that an optimal linker length is critical for bridging interactions between different receptor domains. nih.gov The length and flexibility of this linker determine the spatial relationship between the two pharmacophoric elements, which is essential for achieving the desired multi-receptor binding profile. nih.gov

Fusing other heterocyclic rings, such as phenothiazine, to the piperazine core can create hybrid molecules with entirely new or enhanced biological activities, including antibacterial and antifungal properties. nih.gov Such fusion strategies dramatically alter the molecule's shape, rigidity, and electronic properties, allowing it to interact with different biological targets or with the same target in a different binding mode. These approaches underscore the versatility of the piperazine-dione scaffold in generating diverse chemical entities for drug discovery. nih.gov

Stereochemical Determinants of Biological Activity in Piperazine-2,6-dione Systems

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as receptors and enzymes are themselves chiral. For piperazine-2,6-dione derivatives that contain stereocenters, different enantiomers or diastereomers often exhibit significantly different pharmacological activities. researchgate.net

Table 2: Illustrative Example of Stereoisomer Activity Differences Note: This table illustrates a common principle in pharmacology and is not based on specific data for 4-benzyl-1-phenylpiperazine-2,6-dione.

StereoisomerReceptor A Affinity (Ki, nM)Receptor B Affinity (Ki, nM)Selectivity (A vs. B)
(R)-Isomer1050050-fold for A
(S)-Isomer2502510-fold for B
Racemic Mixture130262.5Low

Rational Design Principles and Pharmacophore Modeling for Piperazine-2,6-dione Ligands

Rational drug design relies on understanding the key chemical features required for a molecule to interact with a biological target. This is often conceptualized through a pharmacophore model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups.

For ligands targeting specific receptors, such as sigma or dopamine (B1211576) receptors, pharmacophore models often feature a basic nitrogen atom (present in the piperazine ring) that can be protonated and form a crucial ionic bond with an acidic amino acid residue (like aspartate or glutamate) in the receptor. nih.gov This is typically complemented by two or more hydrophobic regions that interact with nonpolar pockets in the binding site. In the case of this compound, the N1-phenyl and N4-benzyl moieties likely serve as these key hydrophobic features. nih.govnih.gov

Computational studies, including molecular docking and dynamic simulations, are used to refine these models. By virtually placing ligands into a 3D model of the target protein, researchers can predict binding modes and affinities, guiding the synthesis of new derivatives. For example, a computational model might suggest that adding a specific substituent at a particular position on the N4-benzyl ring would lead to a more favorable interaction with a nearby amino acid, thus prompting the synthesis of that specific analogue. This iterative process of design, synthesis, and testing accelerates the discovery of more potent and selective ligands based on the piperazine-2,6-dione scaffold.

Iv. Mechanistic Investigations of 4 Benzyl 1 Phenylpiperazine 2,6 Dione Derivative Interactions

Molecular Recognition and Binding Mode Analysis with Identified Biological Targets

While specific molecular docking and binding mode analyses for 4-benzyl-1-phenylpiperazine-2,6-dione are not extensively detailed in the available literature, studies on closely related piperazine (B1678402) and piperidine-2,6-dione derivatives provide significant insights into their potential molecular interactions and biological targets. The structural motifs of a phenyl ring, a benzyl (B1604629) group, and a piperazine-2,6-dione (B107378) core suggest the capacity for a range of non-covalent interactions, including hydrogen bonding, and π-π stacking, which are critical for binding to biological macromolecules.

Molecular docking studies on phenylpiperazine derivatives of 1,2-benzothiazine, which share the phenylpiperazine moiety, have indicated their ability to bind to the DNA-topoisomerase II complex. nih.gov The phenylpiperazine portion of these molecules has been observed to intercalate between DNA base pairs, primarily through π-π stacking interactions with nucleobases such as thymine (B56734) and adenine. nih.gov Additionally, the benzothiazine and phenylpiperazine rings can engage in π-type interactions with aromatic amino acid residues within the nucleic acid-binding domain of the enzyme. nih.gov This suggests that this compound could potentially exhibit similar interactions if it targets DNA or DNA-associated proteins.

Furthermore, research on piperidine-2,6-dione-piperazine derivatives has revealed their high affinity for various G-protein coupled receptors (GPCRs), including dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C) receptors. nih.gov The binding to these receptors is likely governed by a combination of hydrophobic and electrostatic interactions. The aromatic rings of the ligand can interact with hydrophobic pockets in the receptor, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or become protonated to form salt bridges with acidic residues in the receptor binding site.

A hypothetical binding mode for this compound within a receptor active site could involve the following interactions:

π-π Stacking: The phenyl and benzyl aromatic rings could engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: The carbonyl groups of the piperazine-2,6-dione ring are potential hydrogen bond acceptors, interacting with donor groups on the protein backbone or side chains (e.g., serine, threonine, asparagine, glutamine).

Hydrophobic Interactions: The benzyl and phenyl groups can fit into hydrophobic pockets within the binding site.

Cation-π Interactions: If one of the piperazine nitrogens is protonated, it could interact favorably with the electron-rich aromatic rings of the receptor's amino acids.

The following table summarizes the potential interactions based on studies of related compounds.

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Residues on Biological Target
π-π Stacking Phenyl ring, Benzyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrogen Bonding Carbonyl oxygens (acceptors)Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions Phenyl ring, Benzyl ring, Piperazine ringLeucine, Isoleucine, Valine, Alanine
Cation-π Interactions Protonated piperazine nitrogenPhenylalanine, Tyrosine, Tryptophan

Receptor Selectivity and Polypharmacology of Piperazine-Containing Compounds

The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). nih.gov Compounds containing this moiety often exhibit polypharmacology, meaning they can interact with multiple biological targets. This can be advantageous for treating complex diseases but also poses a challenge in terms of achieving receptor selectivity and minimizing off-target effects.

Studies on various piperazine derivatives have demonstrated their promiscuous binding to a range of receptors. For instance, a series of piperidine-2,6-dione-piperazine derivatives were identified as multi-receptor atypical antipsychotics with high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov Notably, these compounds displayed low affinity for the histamine (B1213489) H1 receptor, which is a desirable trait for reducing the risk of weight gain associated with some antipsychotic medications. nih.gov

The substitution pattern on the piperazine and associated aryl rings plays a critical role in determining receptor selectivity. For example, in a study of N-phenylpiperazine analogs, specific substitutions on the phenyl ring led to compounds with high selectivity for the dopamine D3 receptor over the D2 receptor. researchgate.net This highlights the potential to fine-tune the selectivity profile of this compound through chemical modification.

The concept of polypharmacology is also relevant in the context of drug repurposing and understanding the broader biological effects of a compound. While this compound may be investigated for a specific primary target, its potential interactions with other receptors could lead to unexpected therapeutic benefits or side effects. A comprehensive understanding of its receptor selectivity profile is therefore essential.

The table below presents the receptor binding affinities of a representative piperidine-2,6-dione-piperazine derivative, illustrating the polypharmacological nature of this class of compounds. nih.gov

ReceptorBinding Affinity (Ki, nM)
Dopamine D2High
Dopamine D3High
Serotonin 5-HT1AHigh
Serotonin 5-HT2AHigh
Serotonin 5-HT2CHigh
Histamine H1Low

Elucidation of Molecular Pathways Modulated by 4-Benzyl-1-phenylpiperazine-2,6-diones

The interaction of this compound derivatives with their biological targets can trigger a cascade of downstream signaling events, leading to the modulation of various molecular pathways. While the specific pathways affected by the title compound are not yet fully elucidated, research on related structures provides valuable clues.

A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives found that these compounds could protect against hydrogen peroxide-induced oxidative injury. nih.govmdpi.com The protective effects were mediated through the IL-6/Nrf2 loop pathway. nih.gov Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant genes. nih.gov Nrf2 can also indirectly activate the promoter of interleukin-6 (IL-6), which in turn can activate pro-survival signaling pathways such as MAPKs, JAK/Stat3, and PI3K/Akt. nih.gov This suggests that this compound, with its related piperazine-dione core, might also possess the ability to modulate cellular responses to oxidative stress through similar pathways.

Furthermore, the anxiolytic- and antidepressant-like activities of some piperazine derivatives have been shown to be modulated by the serotonergic and GABAergic pathways. nih.gov For example, the effects of one such derivative were blocked by pretreatment with a serotonin 5-HT1A receptor antagonist (WAY-100635) and a benzodiazepine (B76468) site antagonist of the GABAA receptor (flumazenil). nih.gov This indicates that the compound's behavioral effects are mediated through the activation of these neurotransmitter systems. Given the potential of piperazine-containing compounds to bind to serotonin receptors, it is plausible that this compound could also modulate these critical CNS pathways.

The potential molecular pathways that could be modulated by 4-benzyl-1-phenylpiperazine-2,6-diones based on related compound studies are summarized below:

Potential PathwayKey MediatorsPotential Cellular Outcome
Oxidative Stress Response Nrf2, ARE, IL-6, MAPKs, JAK/Stat3, PI3K/AktIncreased antioxidant defense, reduced apoptosis, cell survival
Serotonergic Signaling 5-HT receptors (e.g., 5-HT1A, 5-HT2A/2C)Modulation of mood, anxiety, and other CNS functions
GABAergic Signaling GABAA receptorsAnxiolytic and sedative effects
Dopaminergic Signaling Dopamine receptors (e.g., D2, D3)Modulation of motor control, reward, and cognition

V. Computational and in Silico Studies of 4 Benzyl 1 Phenylpiperazine 2,6 Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Benzyl-1-phenylpiperazine-2,6-dione and its analogues, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

Research on related phenylpiperazine and benzylpiperazine derivatives has demonstrated their potential to interact with a variety of biological targets. For example, molecular docking studies on new phenylpiperazine derivatives of 1,2-benzothiazine have shown their ability to bind to the DNA-topoisomerase II complex. In these simulations, the phenylpiperazine moiety often inserts between nucleic acid bases, engaging in π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues in the protein target.

Table 1: Examples of Molecular Docking Targets for Phenylpiperazine/Benzylpiperazine Scaffolds

Target Protein/Molecule Interacting Moiety Types of Interactions Observed Reference
DNA-Topoisomerase II Phenylpiperazine π-π stacking, π-sulfur interactions, Hydrogen bonds
Mcl-1 (Bcl-2 family) Benzylpiperazine Hydrophobic interactions, Hydrogen bonds
α7 Nicotinic Acetylcholine (B1216132) Receptor 2-substituted piperazines Hydrogen bonding
Dopamine (B1211576) D2 Receptor Phenylpiperidines/Phenylpiperazines Competitive binding

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating the electron distribution.

For compounds related to this compound, DFT calculations have been used to optimize molecular geometry and analyze electronic and vibrational characteristics. For instance, studies on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate utilized DFT with the B3LYP functional to confirm the optimized structure and analyze the electronic properties. Such calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. These computational analyses help in understanding the chemical behavior of the molecule and its potential to participate in chemical reactions.

Table 2: Application of DFT in Studying Phenylpiperazine-related Structures

Studied Compound DFT Method/Basis Set Key Findings Reference
1-phenylpiperazin-1,4-diium nitrate monohydrate B3LYP-D/6-311++G** Optimized molecular geometry, electronic and vibrational properties.
2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione B3LYP/6-31G(d,p) Optimized structure showed good agreement with X-ray data; calculated HOMO-LUMO energy gap.
Benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate B3LYP/6-311G(d,p) Optimized structure compared with experimental data; calculated HOMO-LUMO energy gap of 4.0319 eV.

Conformational Analysis and Dynamics of the Piperazine-2,6-dione (B107378) Scaffold

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of the piperazine-2,6-dione scaffold is essential for understanding how it and its derivatives, such as this compound, adopt specific shapes to interact with biological targets.

The piperazine (B1678402) ring typically exists in a chair conformation to minimize steric strain. However, substitutions on the ring can influence its conformational preference. Studies on 2-substituted piperazines have shown that an axial conformation can be preferred, and this preference can be stabilized by intramolecular hydrogen bonds. The specific orientation of substituents is critical, as it dictates the spatial arrangement of pharmacophoric features. For example, the axial orientation in certain 1-aryl 2-substituted piperazines was found to place key nitrogen atoms in a specific orientation that mimics the binding of other known ligands to the α7 nicotinic acetylcholine receptor. Understanding the conformational dynamics of the piperazine-2,6-dione core is therefore vital for designing analogues with improved binding affinity and specificity.

Prediction of Physicochemical Parameters Relevant to Biological Research (e.g., lipophilicity)

In silico methods are widely used to predict the physicochemical properties of drug candidates, which are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter that influences a molecule's ability to cross biological membranes.

For novel compounds, computational tools can quickly estimate properties like LogP, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. For example, the LogP value for derivatives of 3-phenylpiperidine-2,6-dione has been reported, indicating the importance of this parameter in the characterization of new compounds in this class. Predicting these properties for this compound and its virtual analogues helps in prioritizing compounds with favorable ADME characteristics for synthesis and further testing.

Virtual Screening and Computational Library Design for Novel this compound Analogues

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, combined with computational library design, accelerates the discovery of new lead compounds.

Starting with a core scaffold like this compound, new analogues can be designed by computationally adding a variety of substituents to the benzyl and phenyl rings. These virtual libraries can then be screened against the three-dimensional structure of a biological target using high-throughput docking. This process filters the library down to a manageable number of promising candidates with high predicted binding affinities. For instance, a study on benzylpiperazine derivatives utilized a computational algorithm to design and identify selective binders of the Mcl-1 protein from a virtual library. This approach successfully led to the synthesis and confirmation of active compounds, demonstrating the power of in silico design and screening for discovering novel derivatives with desired biological activities.

Vi. Research on Biological Targets and Activities of 4 Benzyl 1 Phenylpiperazine 2,6 Dione Derivatives

G-Protein Coupled Receptor (GPCR) Ligand Research

Derivatives of the piperazine-2,6-dione (B107378) and related arylpiperazine scaffolds have been extensively studied for their ability to bind to and modulate the activity of several key GPCRs involved in neurotransmission.

The serotonin (B10506) system is a major focus of research for these compounds due to its crucial role in mood, cognition, and behavior.

5-HT1A and 5-HT2A Receptor Affinity: A series of novel piperidine-2,6-dione derivatives has been synthesized and evaluated for their potential as antipsychotic agents, demonstrating potent binding to both dopamine (B1211576) and serotonin receptors. nih.gov One promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione (Compound 5 in the study), exhibited high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov This dual-receptor activity is a key feature of many atypical antipsychotics. The arylpiperazine motif is a well-established pharmacophore for 5-HT1A receptor ligands. nih.govresearchgate.netresearchgate.net Structural modifications to the aryl group and the linker chain in arylpiperazine derivatives significantly influence their affinity and selectivity for 5-HT1A and 5-HT2A receptors. researchgate.netnih.gov For example, compounds with a 2-methoxyphenyl group attached to the piperazine (B1678402) ring often show high affinity for the 5-HT1A receptor. nih.gov

5-HT7 Receptor Interaction: Long-chain arylpiperazines, which are structurally analogous to derivatives of the core compound, have been investigated as ligands for the 5-HT7 receptor. Certain 2-ethoxyphenyl derivatives have shown nanomolar affinity for both 5-HT1A and 5-HT7 receptors, acting as dual ligands. Research into N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides has also yielded compounds with IC50 values in the nanomolar range for 5-HT7 receptors, demonstrating good selectivity over other serotonin receptor subtypes like 5-HT1A and 5-HT2A.

Table 1: Serotonin Receptor Binding Affinities of Selected Piperidine (B6355638)/Piperazine Derivatives This table is interactive. You can sort and filter the data.

Compound Name/Reference ID Target Receptor Binding Affinity (Ki/IC50, nM)
1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione nih.gov 5-HT1A High Affinity (Specific value not provided)
1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione nih.gov 5-HT2A High Affinity (Specific value not provided)
2-MeO-Ph N-piperazine derivatives researchgate.net 5-HT1A 0.3
2-ethoxyphenyl derivative 40 5-HT1A 1.04
2-ethoxyphenyl derivative 45 5-HT1A 1.03
2-ethoxyphenyl derivative 40 5-HT7 6.88
2-ethoxyphenyl derivative 45 5-HT7 2.99
Sulfonamide derivative 3c 5-HT7 12

The adrenergic system, particularly the α1-adrenoceptors, represents another significant target for these compounds.

Research has focused on new 4-phenylpiperidine-2,6-diones that have an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position. Several of these compounds displayed affinities for human cloned α1A-, α1B-, and α1D-adrenoceptor subtypes in the nanomolar range. The highest affinities were observed in derivatives with a butyl chain connecting the two core ring systems. Specifically, the compound 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione showed the highest affinity for the α1A-adrenoceptor with a pKi of 8.74 and was 10-fold more selective compared to the other α1 subtypes. Functional assays confirmed that these compounds act as antagonists, blocking norepinephrine-induced cellular responses. The arylpiperazine moiety is a known pharmacophore for α1-adrenoceptor ligands, and linking it to other heterocyclic systems, such as a flavone (B191248) nucleus, has also produced derivatives with nanomolar affinity for these receptors.

Table 2: α1-Adrenoceptor Binding Affinities of 4-Phenylpiperidine-2,6-dione Derivatives This table is interactive. You can sort and filter the data.

Compound Name/Reference ID Target Receptor Binding Affinity (pKi)
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (34) α1A-AR 8.74
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (34) α1B-AR ~7.7
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (34) α1D-AR ~7.7

The dopaminergic system is a primary target for antipsychotic drug development, and derivatives of the piperidine-2,6-dione scaffold have shown significant potential in this area.

The previously mentioned compound, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, also demonstrated high affinity for dopamine D2 and D3 receptors. nih.gov The arylpiperazine scaffold is a key structural element in many ligands targeting D2-like dopamine receptors. Extensive research has been conducted to achieve selectivity between the highly homologous D2 and D3 receptor subtypes. Studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines have provided insights into the structural features that contribute to D3 versus D2 receptor selectivity. For instance, the 2,3-dichlorophenylpiperazine analogue showed subnanomolar affinity for the D3 receptor. Docking studies of 1-benzyl-4-arylpiperazines into the D2 receptor have highlighted the importance of interactions between the protonated piperazine nitrogen and key amino acid residues like Asp86, as well as edge-to-face interactions of the aryl ring with aromatic residues within the binding pocket.

Table 3: Dopamine Receptor Binding Affinities of Selected Arylpiperazine Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Reference ID Target Receptor Binding Affinity (Ki, nM) Selectivity
Piperidine-2,6-dione derivative 5 nih.gov D2 High Affinity (Specific value not provided) Multi-receptor
Piperidine-2,6-dione derivative 5 nih.gov D3 High Affinity (Specific value not provided) Multi-receptor
Phenylpiperazine derivative 6 D3 <10 5.4- to 56-fold over D2
2-Methoxyphenylpiperazine derivative 7 D3 <10 Reduced vs. Cmpd 6
2,3-Dichlorophenylpiperazine derivative 8 D3 Subnanomolar High

While direct studies on 4-benzyl-1-phenylpiperazine-2,6-dione derivatives as adenosine (B11128) receptor antagonists are not prominent in the available literature, research on the broader class of arylpiperazine compounds has identified potent ligands for these receptors. Specifically, arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been developed as potent and selective antagonists of the adenosine A2A receptor. This suggests that the arylpiperazine moiety, a key component of the derivatives , is compatible with binding to adenosine receptors. However, specific research is needed to confirm if the piperazine-2,6-dione scaffold can be effectively utilized to target this receptor class.

Enzyme Modulatory Research

Beyond GPCRs, derivatives based on related scaffolds have been investigated for their ability to inhibit key enzymes involved in neurological processes.

Inhibition of cholinesterases is a primary strategy for the symptomatic treatment of Alzheimer's disease. A series of α,β-unsaturated carbonyl-based piperidinone derivatives, structurally related to the core compound, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The study found that all tested compounds exhibited inhibitory activity, with a general preference for AChE over BuChE. The derivative 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was the most potent against AChE, with an IC50 value of 12.55 µM. In contrast, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective against BuChE, with an IC50 of 17.28 µM, and it acted as a dual inhibitor.

Table 4: Cholinesterase Inhibitory Activity of Piperidinone Derivatives This table is interactive. You can sort and filter the data.

Compound Name/Reference ID AChE IC50 (µM) BuChE IC50 (µM) Selectivity (AChE/BuChE)
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) 12.55 42.53 0.30
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) 18.04 17.28 1.04
1-benzyl-3,5-bis(benzylidene)piperidine-4-one (1a) 23.75 59.96 0.40
1-benzyl-3,5-bis(4-methoxybenzylidene)piperidine-4-one (1c) 16.27 43.88 0.37
1-benzyl-3,5-bis(4-fluorobenzylidene)piperidine-4-one (1f) 16.31 18.78 0.87
Rivastigmine (Standard) 10.87 5.13 2.12

Topoisomerase II Inhibitor Research

Topoisomerase II (Topo II) is a crucial enzyme in DNA replication and transcription, making it a significant target for anticancer drugs. nih.gov The rational design of new compounds as potential Topo II inhibitors has included the incorporation of phenylpiperazine moieties. Research into 1,2-benzothiazine derivatives has shown that the introduction of a substituted phenylpiperazine group can lead to compounds with significant cytotoxic activity. nih.gov

Molecular docking studies have indicated that the benzothiazine and phenylpiperazine rings are responsible for π-type interactions with aromatic amino acids in the nucleic acid-binding domain of the enzyme. nih.gov Specifically, these compounds can form hydrogen bonds with key amino acid residues, such as aspartic acid. nih.gov One of the most promising compounds from this research, BS230, which contains a 4-(3,4-dichlorophenyl)-1-piperazinyl moiety, demonstrated potent antitumor activity with the ability to bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov These findings suggest that the phenylpiperazine scaffold, a key component of this compound derivatives, is a valuable structural element for the design of new Topo II inhibitors. nih.gov

Efflux Pump (e.g., Msr(A)) Inhibitor Research

Bacterial efflux pumps are a primary mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell. mdpi.com The Msr(A) efflux pump, a member of the ATP-binding-cassette (ABC) transporter superfamily, confers resistance to macrolide antibiotics in staphylococcal species. nih.gov Research has identified phenylpiperazine derivatives as the first synthetic compounds capable of inhibiting the Msr(A) efflux pump transporter in Staphylococcus epidermidis. nih.govresearchgate.net

In a study of 15 phenylpiperazine 3-benzyl-5,5-dimethylhydantoin derivatives, five compounds were identified as strong modulators of Msr(A). nih.gov The inhibitory potency was evaluated using an ethidium (B1194527) bromide accumulation assay in an S. epidermidis strain that overexpressed the Msr(A) pump. The most potent inhibitor identified was a 2,4-dichlorobenzyl-hydantoin derivative, which inhibited efflux activity at a concentration of 15.63 µM. nih.govresearchgate.net This research highlights the potential of the benzyl-phenylpiperazine scaffold in developing antibiotic adjuvants that can reverse microbial resistance by blocking efflux pumps. nih.gov

Table 1: Msr(A) Efflux Pump Inhibitory Activity of Selected Phenylpiperazine Derivatives

CompoundSubstituent on Benzyl (B1604629) RingInhibitory Concentration (µM)Reference
Derivative 92,4-dichloro15.63 nih.govresearchgate.net
Derivative 1Unsubstituted>125 nih.gov
Derivative 54-chloro31.25 nih.gov
Derivative 112,6-dichloro31.25 nih.gov

Fatty Acid Amide Hydrolase (FAAH) Modulator Research

Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the breakdown of endocannabinoids like anandamide. nih.gov Inhibition of FAAH can increase endogenous cannabinoid levels, which has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govmdpi.comnih.gov Consequently, FAAH is a promising therapeutic target.

Derivatives of 4-benzyl-piperazine have been investigated as modulators of FAAH. A patent describes 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives for this purpose. google.com Furthermore, computational and mechanistic studies on piperazine aryl ureas have shown that they act as covalent inhibitors of FAAH. nih.gov The enzyme hydrolyzes the amide bond of these compounds, leading to the formation of a stable covalent adduct with a key serine residue (Ser241) in the enzyme's active site. nih.gov These studies suggest that the piperazine core structure plays a crucial role in the binding and inactivation of FAAH, making its derivatives, including those related to this compound, promising candidates for developing novel therapeutics. nih.gov

Antiviral Activity Investigations (e.g., against HIV-1, CVB-2, HSV-1)

The search for novel antiviral agents has led to the exploration of various heterocyclic compounds. While direct studies on the antiviral properties of this compound are limited, research on structurally related compounds has shown promise, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

A series of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) were synthesized and evaluated for their anti-HIV-1 activity. nih.gov These compounds, which feature a benzyl group attached to a heterocyclic core, were found to inhibit HIV-1 replication in MT-4 cells at submicromolar to nanomolar concentrations. One of the most potent compounds from this series, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, was selected for further clinical evaluation. nih.gov Although the core heterocyclic structure is different, this research underscores the importance of the benzyl moiety in achieving potent anti-HIV-1 activity.

Antibacterial and Antifungal Activity Studies

With the rise of antimicrobial resistance, there is a continuous need for new antibacterial and antifungal agents. nih.gov Compounds featuring a piperazine ring have been identified as promising agents against various pathogens. nih.govresearchgate.net

Studies on N-phenylpiperazine derivatives have demonstrated moderate activity against several bacterial and fungal strains. nih.gov For instance, certain derivatives showed inhibitory activity against Mycobacterium kansasii, Mycobacterium marinum, and the fungus Fusarium avenaceum. nih.govresearchgate.net Similarly, research on 4-benzyl-piperazinyl-s-triazine derivatives showed that many of these compounds displayed antibacterial activity comparable to or better than the standard drug streptomycin (B1217042) against strains like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Other studies have shown that benzyl bromide derivatives can be highly effective against both Gram-positive bacteria and fungi such as Candida albicans and Candida krusei. nih.gov

Table 2: Antimicrobial Activity of Selected Benzylpiperazine and Phenylpiperazine Derivatives

Compound ClassOrganismActivity (MIC)Reference
1-(4-nitrophenyl)piperazine derivativeM. kansasii15.0 µM nih.gov
1-(4-nitrophenyl)piperazine derivativeF. avenaceum14.2 µM nih.gov
Benzyl bromide derivativeS. pyogenes15 mm inhibition zone nih.gov
Benzyl bromide derivativeC. albicans9-35 mm inhibition zone nih.gov

Anticonvulsant Activity Research

Derivatives of piperazine and related heterocyclic structures like pyrrolidine-2,5-dione have been a focus of anticonvulsant research. These compounds have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed activity in the MES seizure model. nih.gov Structure-activity relationship (SAR) studies in this series indicated that replacing the phenylpiperazine moiety with a benzylpiperazine group led to a decrease in anticonvulsant activity. nih.gov This suggests that the specific substitution pattern on the piperazine ring is critical for this biological effect. Other studies on pyrrolidine-2,5-dione derivatives containing a phenylpiperazine group have identified compounds with broad-spectrum anticonvulsant properties in MES, scPTZ, and psychomotor 6 Hz seizure models. mdpi.commdpi.com For instance, one compound demonstrated potent activity in a model of drug-resistant epilepsy. mdpi.com

Table 3: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Phenylpiperazine Derivative (Compound 14)

Seizure ModelED₅₀ (mg/kg)Reference
Maximal Electroshock (MES)49.6 mdpi.com
Subcutaneous Pentylenetetrazole (scPTZ)67.4 mdpi.com
6 Hz (32 mA)31.3 mdpi.com
6 Hz (44 mA)63.2 mdpi.com

Herbicidal Activity Research

N-substituted phenyl heterocyclic compounds are an important class of herbicides. mdpi.com Research into novel 1-phenyl-piperazine-2,6-diones has revealed their potential as herbicidal agents. A series of these compounds were prepared through a facile synthetic route and tested for post-emergence herbicidal activity against broadleaf weeds. mdpi.comnih.gov

The results showed that these compounds exhibited promising activity, with velvetleaf being the most sensitive weed. mdpi.com Structure-activity relationship studies indicated that the nature of the phenyl moiety significantly influenced the herbicidal efficacy. Among the synthesized compounds, 2-(4-Chloro-5-cyclo-pentyl-oxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione displayed the highest herbicidal activity. mdpi.comnih.gov This research demonstrates a significant, non-medical application for derivatives of the 1-phenyl-piperazine-2,6-dione scaffold.

Table 4: Post-Emergence Herbicidal Activity of Selected 1-Phenyl-piperazine-2,6-diones

CompoundWeed SpeciesActivity (% Control)Reference
4dVelvetleafHigh mdpi.com
4hVelvetleafModerate-High mdpi.com
4eVelvetleafModerate mdpi.com

Anticancer Research

The core structure of piperazine-2,6-dione has served as a versatile scaffold for the development of novel anticancer agents. Researchers have synthesized and evaluated a variety of derivatives, demonstrating a broad spectrum of activity against numerous cancer cell lines. These investigations have explored the impact of different substitutions on the piperazine-2,6-dione ring, leading to the identification of potent compounds with diverse mechanisms of action.

Piperazine-2,6-dione Derivatives and Their Anticancer Potential

A study involving the synthesis of piperazine-2,6-dione derivatives and their subsequent condensation with 1H-indole-2-carboxylic acid yielded a series of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. researchgate.net Several of these compounds exhibited significant anticancer activity when screened at a concentration of 10 μM against a panel of human cancer cell lines. researchgate.net Notably, specific derivatives showed promising activity against breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancer cells. researchgate.net

Further research into 2,6-diketopiperazines (2,6-DKPs) derived from α-amino acids has also identified them as potential anticancer agents. researchgate.net These compounds have shown remarkable inhibitory effects on the proliferation, viability, and apoptosis of MDA-MB-231 breast cancer cells. researchgate.net Some of these derivatives were also found to be potent inhibitors of histone deacetylase 8 (HDAC8), a promising target in cancer therapy. researchgate.net

The versatility of the piperazine scaffold is further highlighted in the development of vindoline-piperazine conjugates. A number of these novel compounds have demonstrated significant antiproliferative effects across a wide range of human tumor cell lines. nih.govnih.gov Specifically, conjugates with [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline (B23647) structure were particularly potent. nih.gov The former was highly effective against the MDA-MB-468 breast cancer cell line, while the latter showed strong activity against the HOP-92 non-small cell lung cancer cell line. nih.govnih.gov

The mechanism of action for many of these piperazine derivatives appears to involve the induction of apoptosis. For instance, a novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. researchgate.net Another study on a piperazine derivative, designated as PCC, demonstrated its ability to induce both intrinsic and extrinsic apoptosis pathways in human liver cancer cells. nih.gov This was evidenced by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3/7, 8, and 9. nih.gov

Structure-Activity Relationship Insights

Research into 3,6-diunsaturated 2,5-diketopiperazine derivatives has provided valuable insights into their structure-activity relationships. One study found that compounds with moderate to good inhibitory capacities against A549 (lung cancer) and HeLa (cervical cancer) cell lines often featured specific substitutions. mdpi.com For example, compound 11 , which has naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, displayed potent inhibitory activities against both cell lines and was also capable of inducing apoptosis and causing cell cycle arrest in the G2/M phase. mdpi.com It was also observed that the presence of electron-withdrawing groups might not be favorable for high anticancer activity. mdpi.com

The following tables summarize the anticancer activities of selected piperazine-2,6-dione and related derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione and Precursor Derivatives

Compound Cancer Cell Line Activity
3i Colon (HCT-15) Good
3k Breast (T47D) Good
4e Breast (T47D) Good
4e Ovary (PA-1) Good
4g Liver (HepG-2) Good
4i Breast (T47D) Good
4j Lung (NCI H-522) Good

Data sourced from a study on the synthesis and anticancer evaluation of piperazine-2,6-dione derivatives. researchgate.net Activity was assessed at a concentration of 10 μM.

Table 2: Proliferative Inhibition of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives

Compound Cancer Cell Line IC₅₀ (μM)
6 Hela 8.9
8 A549 7.3
8 Hela 4.5
9 A549 4.2
9 Hela 2.1
10 A549 6.5
10 Hela 3.3
11 A549 1.2
11 Hela 0.7
12 Hela 5.6
14 Hela 7.9

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. mdpi.com

Table 3: Growth Inhibitory Activity of Vindoline-Piperazine Conjugates

Compound Cancer Cell Line GI₅₀ (μM)
23 Breast (MDA-MB-468) 1.00
25 Lung (HOP-92) 1.35

GI₅₀ values represent the concentration required to inhibit 50% of cell growth. nih.govnih.gov

Vii. Advanced Applications and Future Research Directions for 4 Benzyl 1 Phenylpiperazine 2,6 Dione

Development as Chemical Probes for Target Elucidation in Chemical Biology

While specific research on 4-Benzyl-1-phenylpiperazine-2,6-dione as a chemical probe is not extensively documented, the piperazine-2,6-dione (B107378) scaffold is an ideal starting point for such applications. Chemical probes are essential tools in chemical biology for identifying and validating new biological targets. The development of derivatives from this core structure can be envisioned through several established strategies.

To serve as a chemical probe, the parent molecule would be modified to incorporate a reactive group or a reporter tag. Potential modifications to the this compound structure could include:

Affinity-Based Probes: Introducing photo-reactive groups (e.g., benzophenones, aryl azides) onto the phenyl or benzyl (B1604629) rings. Upon photoactivation, these probes would covalently bind to the target protein, allowing for its isolation and identification.

Reporter-Tagged Probes: Attaching biotin (B1667282) or fluorescent tags (e.g., fluorescein, rhodamine) to the scaffold. These tags enable the detection, visualization, and pull-down of the target protein from complex biological mixtures. The synthesis would likely involve functionalizing the phenyl or benzyl rings with a linker arm to attach the tag, ensuring that the core binding motif's affinity is not significantly compromised.

The utility of such probes would be to elucidate the mechanism of action of piperazine-2,6-dione-based compounds by definitively identifying their molecular binding partners within the cell.

Integration into Multi-Target Ligand Design Strategies

The concept of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like neurodegenerative disorders or cancer, which involve multiple pathological pathways. jneonatalsurg.comnih.gov The this compound structure, featuring two distinct aromatic substituents at the N1 and N4 positions, is well-suited for development into MTDLs.

Researchers have successfully designed piperazine (B1678402) and N-benzylpiperidine derivatives that act on multiple receptors simultaneously. nih.govnih.gov For instance, novel antipsychotics based on a piperidine-2,6-dione core have been developed to exhibit high affinity for multiple dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Similarly, benzylpiperazine derivatives have been investigated as dual-acting inhibitors for managing Alzheimer's disease by targeting both acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.com

The design strategy for this compound would involve modifying the benzyl and phenyl substituents to incorporate pharmacophores known to interact with different biological targets. This approach leverages the piperazine-2,6-dione core as a central scaffold to orient these pharmacophores correctly.

Table 1: Examples of Multi-Target Ligands Based on Piperazine/Piperidine (B6355638) Scaffolds

Compound Class Scaffold Targets Therapeutic Area
Antipsychotics Piperidine-2,6-dione Dopamine D₂, D₃; Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀ nih.gov Schizophrenia
Alzheimer's Agents N-Benzylpiperidine Acetylcholinesterase (AChE), β-secretase-1 (BACE-1) nih.gov Alzheimer's Disease
Alzheimer's Agents Benzyl Piperazine Acetylcholinesterase (AChE), Beta-Amyloid (Aβ) jneonatalsurg.com Alzheimer's Disease

Optimization of Selectivity and Potency through Advanced Chemical Approaches

Optimizing the biological activity of a lead compound like this compound involves systematic chemical modifications to enhance its potency and selectivity for a specific target. Structure-activity relationship (SAR) studies are central to this process.

Key approaches for optimization include:

Substituent Modification: Introducing various electron-donating or electron-withdrawing groups onto the benzyl and phenyl rings can modulate electronic properties and steric interactions, influencing binding affinity. Studies on phenylpiperazine derivatives have shown that substitutions on the phenyl ring significantly impact efficacy and toxicity. nih.gov

Scaffold Rigidity: The inherent flexibility of the piperazine ring can be constrained to lock the molecule into a bioactive conformation. This can be achieved by creating bridged piperazine-2,6-diones, which can increase affinity by reducing the entropic penalty of binding. nih.gov

Stereochemical Control: If chiral centers are introduced, separating and testing individual enantiomers is crucial, as biological targets often exhibit stereospecific binding.

These advanced chemical strategies allow for the fine-tuning of the molecule's properties to achieve the desired pharmacological profile.

Exploration of Novel Research Niches for Piperazine-2,6-dione Chemistry

The piperazine-2,6-dione core is a "privileged scaffold," meaning it is capable of providing ligands for more than one type of biological target. nih.govresearchgate.net While research has focused on areas like central nervous system disorders and cancer, this scaffold holds potential in other therapeutic areas. researchgate.netresearchgate.net

Novel research niches for this chemical class could include:

Anti-inflammatory Agents: Some piperazine-2,5-dione derivatives have been investigated for their effects on inflammatory pathways, though with limited success in some studies. mdpi.com Further exploration of the 2,6-dione isomers in more robust inflammation models could yield new leads.

Antiviral and Antimicrobial Agents: The piperazine heterocycle is a component of numerous antimicrobial and antiviral drugs. researchgate.net Screening libraries of piperazine-2,6-dione derivatives against a panel of viruses and bacteria could uncover new infectious disease therapies.

Metabolic Disorders: Given the diverse roles of piperazine-containing compounds, exploring the effects of this compound and its analogs on metabolic targets related to diabetes or obesity represents an untapped area of research.

The versatility of the piperazine-2,6-dione scaffold makes it a valuable starting point for discovery campaigns in a wide range of diseases.

Methodological Advancements in Spectroscopic and Structural Analysis for Research Purposes

The unambiguous characterization of this compound and its derivatives is fundamental for research and development. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. researchgate.net For piperazine-2,5-dione derivatives, specific NMR analyses, including 2D techniques like COSY and HSQC, can distinguish between cis and trans isomers that may form during synthesis. chemrxiv.orgchemrxiv.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of newly synthesized compounds. nih.gov Fragmentation patterns observed in techniques like GC-MS can help differentiate between regioisomers. auburn.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic peaks for the amide carbonyl (C=O) groups would be prominent. auburn.edu

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure and stereochemistry. chemrxiv.org It is the gold standard for confirming the spatial arrangement of substituents on the piperazine-2,6-dione ring.

These advanced analytical methods are indispensable for confirming the identity, purity, and structure of synthesized compounds, which is a prerequisite for reliable biological evaluation.

Table 2: Key Spectroscopic Data for Characterizing Piperazine-dione Scaffolds

Technique Information Provided Typical Application
¹H NMR Proton environment, coupling, stereochemistry Structure verification, isomer identification chemrxiv.org
¹³C NMR Carbon skeleton Confirmation of molecular framework researchgate.net
Mass Spectrometry Molecular weight, elemental formula Purity and identity confirmation nih.gov
IR Spectroscopy Functional groups (e.g., C=O, N-H) Verification of chemical structure auburn.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyl-1-phenylpiperazine-2,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving bromination, esterification, and cyclization, as demonstrated in analogous piperazine-dione syntheses. For example, benzoic acid derivatives can undergo acyl chloride formation followed by coupling with benzylamine intermediates. Key parameters include solvent choice (e.g., DMF for polar reactions), temperature control (reflux conditions for cyclization), and stoichiometric ratios (1:1.5 for amine coupling). Characterization via IR, 1H NMR^1 \text{H NMR}, and GC-MS ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm1^{-1}) and NH/OH bonds.
  • 1H NMR^1 \text{H NMR} : Resolves aromatic protons (δ 7.0–7.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry (GC-MS or LC-MS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Melting Point Analysis : Validates purity (e.g., sharp melting range within 1–2°C). Cross-referencing with literature data ensures accuracy .

Q. How can solubility and bioavailability be experimentally determined for this compound?

  • Methodological Answer :

  • Solubility : Use the shake-flask method in buffers (pH 1–7.4) followed by HPLC quantification.
  • Log P/Log S : Calculate via octanol-water partitioning experiments or predictive tools like ESOL.
  • Bioavailability : Employ Caco-2 cell assays to measure intestinal permeability or in silico models (e.g., SwissADME) to predict GI absorption and BBB penetration .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the pharmacological activity of this compound?

  • Methodological Answer :

  • Target Identification : Use databases like PubChem or PDB to identify protein targets (e.g., enzymes, receptors).
  • Docking Simulations : Tools like AutoDock Vina or Glide can model ligand-protein interactions. Focus on binding affinity (ΔG) and key residues (e.g., catalytic sites).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding networks .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., conflicting solubility values)?

  • Methodological Answer :

  • Experimental Replication : Standardize conditions (e.g., temperature, solvent purity) across labs.
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing methods with validated protocols (e.g., OECD guidelines).
  • Advanced Analytics : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .

Q. How can factorial design optimize the synthesis and pharmacological testing of derivatives?

  • Methodological Answer :

  • Variable Selection : Test factors like solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield/purity.
  • High-Throughput Screening : Use 96-well plates to assess multiple derivatives against biological targets (e.g., enzyme inhibition assays) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Process Intensification : Transition from batch to flow chemistry for safer handling of intermediates.
  • Purification : Implement column chromatography or recrystallization at scale. Monitor for byproducts via in-line HPLC.
  • Safety : Assess thermal stability (DSC/TGA) and adjust protocols to mitigate exothermic risks .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Document protocols, raw data, and metadata systematically.
  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo.
  • Collaborative Validation : Share samples with independent labs for cross-validation of key results (e.g., IC50_{50} values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.